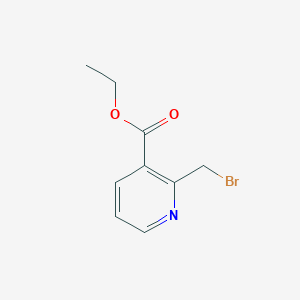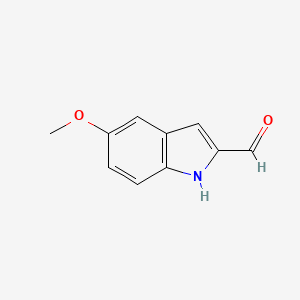
6-Methoxy-1,2-dihydronaphthalin
Übersicht
Beschreibung
6-Methoxy-1,2-dihydronaphthalene (6-MDHN) is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless liquid with a molecular formula of C11H12O. 6-MDHN has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
Target of Action
6-Methoxy-1,2-dihydronaphthalene is a derivative of dihydronaphthalene, a class of compounds known to interact with various biological targets. Dihydronaphthalene derivatives are used as fluorescent ligands for the estrogen receptor and exhibit activity as Hepatitis C NS5B polymerase inhibitors
Mode of Action
For instance, some dihydronaphthalene derivatives bind to the estrogen receptor, altering its activity .
Biochemical Pathways
Dihydronaphthalene derivatives have been found to inhibit hepatitis c ns5b polymerase , suggesting that they may interfere with the replication of the Hepatitis C virus.
Result of Action
For instance, some dihydronaphthalene derivatives have been found to inhibit the activity of the Hepatitis C NS5B polymerase , potentially preventing the replication of the virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Methoxy-1,2-dihydronaphthalene in lab experiments is its high purity and stability. 6-Methoxy-1,2-dihydronaphthalene is also readily available and can be synthesized using simple methods. However, one of the limitations of using 6-Methoxy-1,2-dihydronaphthalene is its potential toxicity. Studies have shown that high doses of 6-Methoxy-1,2-dihydronaphthalene can cause liver damage and oxidative stress.
Zukünftige Richtungen
There are several future directions for the scientific research of 6-Methoxy-1,2-dihydronaphthalene. One of the areas of interest is the development of 6-Methoxy-1,2-dihydronaphthalene-based drugs for the treatment of various diseases, including cancer and cardiovascular diseases. Another area of interest is the investigation of the potential use of 6-Methoxy-1,2-dihydronaphthalene as a plant growth regulator and insecticide. Further studies are also needed to elucidate the mechanism of action of 6-Methoxy-1,2-dihydronaphthalene and to determine its safety profile in humans and animals.
Conclusion
In conclusion, 6-Methoxy-1,2-dihydronaphthalene is a chemical compound that has been the focus of scientific research due to its potential applications in medicine, agriculture, and industry. The synthesis of 6-Methoxy-1,2-dihydronaphthalene can be achieved through several methods, with the reduction of 6-methoxy-1,2-naphthoquinone being the most commonly used method. 6-Methoxy-1,2-dihydronaphthalene has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and it exerts its effects through the modulation of various signaling pathways. While 6-Methoxy-1,2-dihydronaphthalene has several advantages for lab experiments, its potential toxicity should be considered. There are several future directions for the scientific research of 6-Methoxy-1,2-dihydronaphthalene, including the development of 6-Methoxy-1,2-dihydronaphthalene-based drugs and the investigation of its potential use as a plant growth regulator and insecticide.
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sondierung zur Überwachung der Apoptose
6-Methoxy-1,2-dihydronaphthalin: wird bei der Synthese einer pentacyclischen Pyrylium-Fluoreszenzsonde verwendet, die empfindlich auf pH-Änderungen während der Apoptose reagiert . Diese Sonde, bekannt als PS-OMe, wird durch eine modifizierte Vilsmeier-Haack-Reaktion synthetisiert und dient als „Einschalt“-pH-Sensor, PS-OH, nach Demethylierung . Es ist ein wertvolles Werkzeug zur Echtzeitüberwachung der intrazellulären Ansäuerung, das Einblicke in die Wirksamkeit von therapeutischen Mitteln und das Fortschreiten der Apoptose in der Krebstherapie liefert .
Krebstherapie und Medikamentenentwicklung
Die Rolle der Verbindung bei der Entwicklung von pH-sensitiven Sonden hilft beim Screening und der Dosisbestimmung für die Krebstherapie . Durch die Quantifizierung dynamischer pH-Änderungen innerhalb von Zellen trägt sie zur Beurteilung der zellulären Reaktion auf Chemotherapie bei und spielt damit eine entscheidende Rolle bei der Medikamentenentwicklung und personalisierten Medizin .
Diagnostische Bildgebung
In der diagnostischen Bildgebung bieten This compound-basierte Sonden eine hohe Empfindlichkeit und nicht-invasive Detektion mit hoher räumlich-zeitlicher Auflösung . Diese Eigenschaften sind essenziell für die präzise Messung des pH-Ungleichgewichts in Zellen, das für die Diagnose verschiedener Krebsarten von entscheidender Bedeutung ist .
Chemische Synthese
Die Verbindung ist an der Produktion reaktiver Zwischenprodukte wie 1-Chlor-6-methoxy-3,4-dihydronaphthalin-2-carbaldehyd (T-CHO) während der Vilsmeier-Haack-Reaktion beteiligt . Dieses Zwischenprodukt ist entscheidend für die Synthese verschiedener organischer Moleküle, was die Vielseitigkeit der Verbindung in chemischen Syntheseanwendungen zeigt.
Bildgebung von biologischem Gewebe
Als Kernscaffold für Fluoreszenz-Sonden ermöglicht This compound die Bildgebung von biologischen Geweben und Zellen, die für das Verständnis physiologischer Prozesse und Krankheitsverläufe unerlässlich ist .
Enzym- und Zellereignisstudien
Die Derivate der Verbindung werden verwendet, um das Ungleichgewicht des funktionellen pH-Werts innerhalb zellulärer Mikroumgebungen zu untersuchen, das mit Funktionsstörungen von Enzymen und zellulären Ereignissen wie Zellmigration, Proliferation und Apoptose verbunden ist .
Forschung zur Tumormetastasierung
Die Fähigkeit, den extrazellulären sauren pH-Wert zu überwachen, der für das Wachstum und die Metastasierung von Krebszellen günstig ist, macht This compound zu einem wichtigen Beitrag zur Forschung zur Tumormetastasierung .
Biochemische Analyse
Biochemical Properties
6-Methoxy-1,2-dihydronaphthalene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 6-Methoxy-1,2-dihydronaphthalene and cytochrome P450 can lead to the formation of reactive intermediates that may further participate in biochemical pathways. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of 6-Methoxy-1,2-dihydronaphthalene on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the estrogen receptor. By acting as a ligand for the estrogen receptor, 6-Methoxy-1,2-dihydronaphthalene can modulate gene expression and impact cellular metabolism. This compound has also been found to affect cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, 6-Methoxy-1,2-dihydronaphthalene exerts its effects through various mechanisms. One of the primary mechanisms involves its binding to the active site of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, its interaction with cytochrome P450 can result in the inhibition of the enzyme’s catalytic function. Additionally, 6-Methoxy-1,2-dihydronaphthalene can influence gene expression by acting as a transcriptional regulator, binding to specific DNA sequences and modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1,2-dihydronaphthalene have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Methoxy-1,2-dihydronaphthalene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of temporal factors in its biochemical analysis .
Dosage Effects in Animal Models
The effects of 6-Methoxy-1,2-dihydronaphthalene vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can modulate specific biochemical pathways without causing adverse effects. At higher doses, 6-Methoxy-1,2-dihydronaphthalene can induce toxic effects, including liver damage and oxidative stress. These findings underscore the importance of dosage considerations in the application of this compound in research and therapeutic contexts .
Metabolic Pathways
6-Methoxy-1,2-dihydronaphthalene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The interaction of 6-Methoxy-1,2-dihydronaphthalene with cofactors such as NADPH is also crucial for its metabolic processing .
Transport and Distribution
The transport and distribution of 6-Methoxy-1,2-dihydronaphthalene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, facilitated by transport proteins such as ATP-binding cassette (ABC) transporters. Once inside the cell, 6-Methoxy-1,2-dihydronaphthalene can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
The subcellular localization of 6-Methoxy-1,2-dihydronaphthalene is a critical factor in determining its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and the nucleus. Targeting signals and post-translational modifications play a role in directing 6-Methoxy-1,2-dihydronaphthalene to specific organelles. For instance, the presence of nuclear localization signals can facilitate its transport into the nucleus, where it can interact with DNA and transcription factors .
Eigenschaften
IUPAC Name |
6-methoxy-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h3,5-8H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSHJFGCRWJSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC=C2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344156 | |
| Record name | 6-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60573-58-2 | |
| Record name | 6-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1,2-dihydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
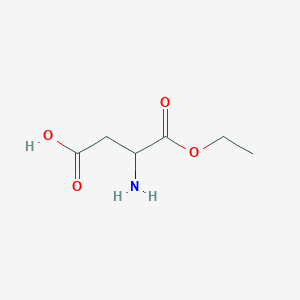

![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)
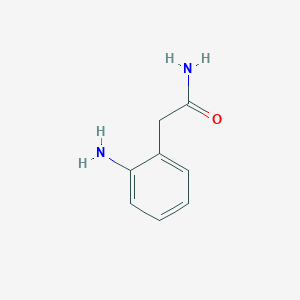
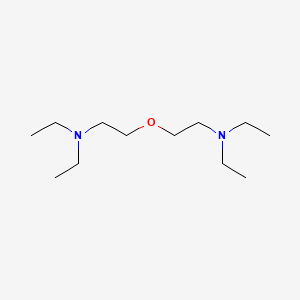
![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)
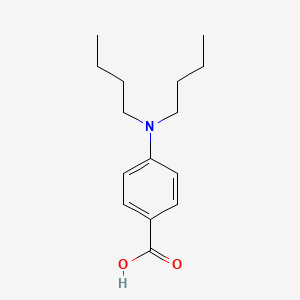


![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)
